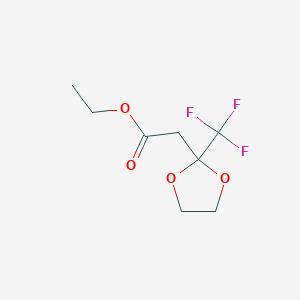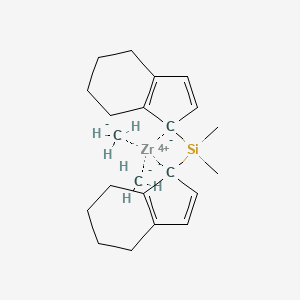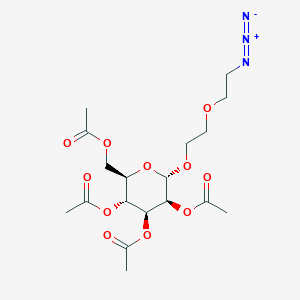
4-(4-Cyanophenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Cyanophenyl)-3-fluorophenol, 95% (4-CN-3FP) is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 202.1 g/mol and a melting point of 62-64°C. 4-CN-3FP has a wide range of applications in the field of biochemistry and physiology, and is used in various laboratory experiments.
Aplicaciones Científicas De Investigación
4-(4-Cyanophenyl)-3-fluorophenol, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase and inhibitors of 5-lipoxygenase. It has also been used in the synthesis of fluorescent probes for the detection of biological molecules, as well as in the synthesis of fluorescent dyes for the detection of proteins. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been used in the synthesis of novel fluorescent probes for the detection of metal ions.
Mecanismo De Acción
4-(4-Cyanophenyl)-3-fluorophenol, 95% is believed to act as a pro-oxidant, which means that it can increase the production of reactive oxygen species (ROS) in cells. This increase in ROS can lead to oxidative stress, which can cause damage to cellular components such as DNA and proteins. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and 5-lipoxygenase, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Cyanophenyl)-3-fluorophenol, 95% are still being studied. However, it has been shown to have a variety of effects on cells. For example, it has been shown to increase the production of ROS, which can lead to oxidative stress and damage to cellular components. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and 5-lipoxygenase, which can lead to changes in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-Cyanophenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it has a wide range of applications in the field of biochemistry and physiology. However, there are also some limitations to its use. For example, it can cause oxidative stress, which can lead to damage to cellular components. Additionally, its mechanism of action is still not fully understood, and its effects on cells are not completely understood.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(4-Cyanophenyl)-3-fluorophenol, 95% in scientific research. For example, further research could be conducted to better understand its mechanism of action and its effects on cells. Additionally, further research could be conducted to explore its potential applications in drug discovery and development. Additionally, further research could be conducted to explore its potential applications in the field of medical diagnostics. Finally, further research could be conducted to explore its potential applications in the field of biotechnology.
Métodos De Síntesis
4-(4-Cyanophenyl)-3-fluorophenol, 95% is synthesized by a two-step process. In the first step, 4-cyanophenol is reacted with 3-fluorobenzene in the presence of a base, such as sodium hydroxide, to yield 4-(4-cyanophenyl)-3-fluorophenol. In the second step, the product is purified by recrystallization using a suitable solvent.
Propiedades
IUPAC Name |
4-(2-fluoro-4-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-7-11(16)5-6-12(13)10-3-1-9(8-15)2-4-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDLFMROAZEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571797 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanophenyl)-3-fluorophenol | |
CAS RN |
119233-32-8 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)





![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)

